2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(6-pyrazol-1-ylpyridazin-3-yl)oxy-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O2/c21-13(17-11-3-1-6-15-9-11)10-22-14-5-4-12(18-19-14)20-8-2-7-16-20/h1-9H,10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNVDWQVIHDUQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)COC2=NN=C(C=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-yl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Construction of the Pyridazine Ring: The pyrazole derivative can then be reacted with a suitable dicarbonyl compound to form the pyridazine ring.
Coupling with Pyridine: The pyridazine-pyrazole intermediate is then coupled with a pyridine derivative through a nucleophilic substitution reaction.
Final Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazine rings.
Reduction: Reduction reactions can target the nitrogens in the heterocyclic rings.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Oxidized derivatives of the pyrazole and pyridazine rings.
Reduction Products: Reduced forms of the heterocyclic rings.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-yl)acetamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine
The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Pyridazine/Pyrazole Motifs
Key Observations :
- The target compound shares the N-(pyridin-3-yl)acetamide backbone with VU0455653 and 5RGZ but differs in the pyridazine-pyrazole core.
Pharmacological Profile Comparison
- Antiviral Activity : Pyridine-containing acetamides like 5RGZ and 5RH1 bind SARS-CoV-2 protease via H-bonds with ASN142 and GLN189, achieving binding affinities <−22 kcal/mol . The target compound’s pyridin-3-yl group may enable similar interactions.
- Enzyme Inhibition : CB-839’s glutaminase inhibition highlights the role of pyridazine-acetamide hybrids in metabolic disease targeting, a possible avenue for the target compound .
Biological Activity
The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-yl)acetamide is a complex organic molecule characterized by its diverse structural components, including pyrazole and pyridazine rings. These heterocycles are known for their significant biological activities, making this compound of interest in pharmacological research. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Features
The molecular structure of the compound includes:
- Pyrazole Ring : Associated with various biological activities, including anti-inflammatory and antimicrobial effects.
- Pyridazine Ring : Known for its role in modulating neurotransmission and exhibiting antitumor properties.
- Pyridine Group : Often linked to receptor binding and enzyme inhibition.
The combination of these structural elements may confer unique pharmacological profiles that warrant further investigation.
Biological Activity Overview
The biological activity of This compound has been assessed in various studies, highlighting its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives with pyrazole and pyridazine moieties have shown effectiveness against various bacterial strains. A comparative analysis of related compounds is presented in Table 1.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(1H-pyrazol-4-yl)pyridazin-3-one | Pyrazole and pyridazine rings | Antimicrobial |
| 4-(piperidin-1-yl)-6-methylpyridazine | Piperidine and pyridazine | Antidepressant |
| 2-(4-(2-chloro-pyridin-4-yloxy)-phenyl)-piperazine | Piperazine with aromatic substitution | Antipsychotic |
Anti-Tubercular Activity
In a study focused on anti-tubercular agents, compounds similar to This compound were synthesized and evaluated against Mycobacterium tuberculosis. Notably, several derivatives exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM, indicating potential efficacy in treating tuberculosis .
The precise mechanism of action for this compound remains under investigation; however, it is believed to involve interaction with specific molecular targets such as kinases and receptors involved in cellular signaling pathways. The presence of multiple heterocycles suggests that the compound may modulate enzyme activities or receptor functions, leading to alterations in cellular processes.
Case Studies
Several case studies have evaluated the biological activity of compounds related to This compound :
- Kinase Inhibition Studies : The compound's structural components suggest potential as a kinase inhibitor, which could be beneficial in cancer therapy .
- Antiviral Properties : Some pyrazole-containing compounds have demonstrated antiviral activity against herpes simplex virus type 1 (HSV-1), indicating a broader spectrum of biological effects .
Q & A
Q. What are the recommended analytical methods to confirm the identity and purity of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-yl)acetamide?
Answer: The compound’s identity and purity can be confirmed using:
- Nuclear Magnetic Resonance (NMR) : To verify structural integrity by analyzing proton and carbon environments. For example, pyridazine and pyrazole ring protons exhibit distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects functional groups like amide C=O stretches (~1650–1700 cm⁻¹) and pyridazine N–O vibrations .
- Elemental Analysis : Validates empirical formula accuracy (e.g., C, H, N content) .
Q. What synthetic strategies are employed for preparing pyridazine-pyrazole hybrid compounds like this molecule?
Answer: Synthesis typically involves multi-step pathways:
- Heterocyclic Core Formation : Pyridazine rings are synthesized via cyclocondensation of diketones with hydrazines. Pyrazole groups are introduced via nucleophilic substitution (e.g., 1H-pyrazole reacting with halogenated pyridazines) .
- Acetamide Linkage : Coupling pyridazine intermediates with pyridin-3-amine using carbodiimide-mediated amidation .
- Purification : Column chromatography or recrystallization ensures purity .
Example: Similar compounds use CuAAC (copper-catalyzed azide-alkyne cycloaddition) for triazole linkages, though this compound’s ether linkage may require milder conditions .
Q. How is the biological activity of this compound assessed in preliminary studies?
Answer:
- In Vitro Assays : Enzymatic inhibition (e.g., kinase assays) or cell viability tests (MTT assays) using cancer cell lines .
- Molecular Docking : Predicts binding affinity to targets like kinases or GPCRs using software (AutoDock, Schrödinger) .
- ADME Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, solubility) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the pyridazine-pyrazole coupling step?
Answer:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for pyrazole attachment .
- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) may facilitate cross-coupling under inert atmospheres .
- Temperature Control : Reactions at 80–100°C balance reactivity and decomposition risks .
Data Example: Analogous pyridazine-thiophene couplings achieved 75–85% yields under optimized conditions .
Q. How do structural modifications (e.g., substituent changes) impact biological activity, and how can contradictory data be resolved?
Answer:
-
Case Study : Replacing pyridin-3-yl with 4-methylpyridin-3-yl (as in ) increased logP by 0.5 units, altering membrane permeability .
-
Contradiction Resolution : If a substituent improves in vitro activity but reduces solubility, molecular dynamics simulations can identify steric clashes or hydration effects .
-
SAR Tables :
Substituent Activity (IC₅₀, μM) Solubility (mg/mL) -H (Parent) 10.2 0.15 -OCH₃ 8.7 0.08 -F 6.9 0.12
Q. What computational approaches predict off-target interactions or toxicity risks?
Answer:
- PASS Program : Predicts biological activity spectra (e.g., kinase inhibition vs. cytochrome P450 interactions) .
- Toxicity Prediction : QSAR models (e.g., ProTox-II) assess hepatotoxicity or mutagenicity risks .
- Dynamics Simulations : MD simulations (AMBER, GROMACS) evaluate binding stability to unintended targets .
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?
Answer:
- pH Stability : Amide bonds may hydrolyze under acidic/basic conditions. Accelerated stability studies (e.g., 1M HCl/NaOH, 37°C) quantify degradation rates .
- Thermal Stability : TGA (thermogravimetric analysis) determines decomposition temperatures. For example, similar acetamides degrade above 200°C .
- Storage Recommendations : Lyophilized storage at -20°C in inert atmospheres prevents oxidation .
Q. What strategies identify biological targets for pyridazine-acetamide derivatives?
Answer:
- Affinity Chromatography : Immobilized compound libraries capture binding proteins from cell lysates .
- CRISPR-Cas9 Screens : Genome-wide knockout libraries identify genes essential for compound activity .
- Transcriptomics : RNA-seq reveals downstream pathway activation (e.g., apoptosis markers like caspase-3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
